2-Hydroxy-5-iodonicotinic acid, with the chemical formula CHINO and a molecular weight of 265.01 g/mol, is a derivative of nicotinic acid characterized by the presence of a hydroxyl group at the 2-position and an iodine atom at the 5-position. This compound is notable for its unique chemical properties, influenced by the iodine substitution, which enhances its reactivity and potential applications in organic synthesis and biochemical research .
The synthesis of 2-Hydroxy-5-iodonicotinic acid typically involves the hydrolysis of methyl 2-chloro-5-iodonicotinate. The procedure includes:
2-Hydroxy-5-iodonicotinic acid has several applications across various fields:
Several compounds share structural similarities with 2-Hydroxy-5-iodonicotinic acid:
The uniqueness of 2-Hydroxy-5-iodonicotinic acid lies in its iodine atom substitution, which significantly affects its molecular weight and reactivity compared to its analogs. This property makes it particularly valuable in organic synthesis and biochemical research contexts, where iodine's presence can enhance specific reaction pathways and biological interactions.